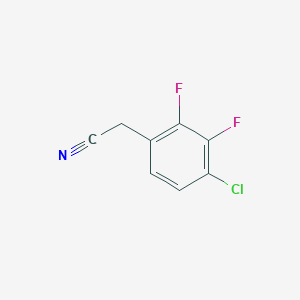
2-(4-Chloro-2,3-difluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a member of the benzene compounds and is used primarily in research and development. This compound is characterized by the presence of chloro and difluoro substituents on the benzene ring, which can influence its reactivity and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,3-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2,3-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or esters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2,3-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro substituents on the benzene ring can enhance its binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-2,4-difluorophenyl)acetonitrile
- 2-(4-Chloro-2,6-difluorophenyl)acetonitrile
- 2,4-Difluorophenylacetonitrile
Uniqueness
2-(4-Chloro-2,3-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and difluoro groups on the benzene ring, which can influence its reactivity and binding properties. This unique structure can result in different chemical and biological activities compared to its similar compounds .
Propiedades
Fórmula molecular |
C8H4ClF2N |
|---|---|
Peso molecular |
187.57 g/mol |
Nombre IUPAC |
2-(4-chloro-2,3-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 |
Clave InChI |
FCJBEXNATSEZRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC#N)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)


![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)


![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)

![2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)



